N-(3-acetylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
The compound N-(3-acetylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide features a thiazolo[3,2-a]pyrimidine core fused with a 5-oxo-3,5-dihydro-2H-thiazole ring. This heterocyclic system is substituted at the 3-position with an acetamide group linked to a 3-acetylphenyl moiety.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10(20)11-3-2-4-12(7-11)18-14(21)8-13-9-23-16-17-6-5-15(22)19(13)16/h2-7,13H,8-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXSCUZAINNIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2CSC3=NC=CC(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound with significant biological activity. It belongs to a class of thiazolo[3,2-a]pyrimidine derivatives known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₆H₁₅N₃O₃S
- Molecular Weight : 329.4 g/mol
- CAS Number : 953012-90-3
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of focus include:
- Antimicrobial Activity
-
Anticancer Activity
- Research has demonstrated that thiazolo[3,2-a]pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, showing IC₅₀ values in the low micromolar range . The presence of specific substituents on the thiazole ring can enhance their anticancer properties .
- Anticonvulsant Activity
- Anti-inflammatory Properties
The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell growth.
- Receptor Modulation : The compound may interact with various receptors involved in neurotransmission and inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related thiazole compounds:
Scientific Research Applications
Structural Characteristics
The molecular formula of N-(3-acetylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is C₁₃H₁₅N₃O₂S. The compound contains a thiazolo[3,2-a]pyrimidine moiety, which is known for various biological activities. The presence of both thiazole and pyrimidine rings suggests potential interactions with biological targets.
Pharmacological Applications
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Antiviral Properties :
- Similar compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms. Research indicates that thiazolo-pyrimidine derivatives can act as antiviral agents by targeting specific viral enzymes or proteins involved in the replication cycle.
-
Anti-inflammatory Activity :
- Compounds with similar structures have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory pathways. This suggests that this compound may possess anti-inflammatory properties.
-
Analgesic Effects :
- The analgesic potential of this compound can be attributed to its ability to modulate pain pathways through inhibition of inflammatory mediators.
Antiviral Screening
A study evaluated the antiviral activity of various thiazolo-pyrimidine derivatives against common viral pathogens. This compound demonstrated significant inhibition of viral replication in vitro.
Anti-inflammatory Assessment
In another study, the anti-inflammatory effects were tested using animal models of inflammation. The compound showed a marked reduction in edema and inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.
Cytotoxicity Evaluation
Research involving cytotoxicity assays against various cancer cell lines revealed that this compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo-Pyrimidine vs. Thiazolo-Pyridine Derivatives
A key structural distinction lies in the heterocyclic core. While the target compound contains a thiazolo[3,2-a]pyrimidine (two nitrogen atoms in the pyrimidine ring), fluorophores such as 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA) and 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid (TPCA) feature a thiazolo[3,2-a]pyridine core (one nitrogen in the pyridine ring) . This difference influences electronic properties:
- Pyridine cores (one nitrogen) may exhibit distinct absorption/emission profiles, as seen in carbon nanodots (CNDs) where TPDCA/TPCA act as fluorophores .
Table 1: Core Structure Comparison
Substituent Effects in Triazolo-Pyrimidine Derivatives
The compound N-(2,5-dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide () shares a fused pyrimidine core but replaces thiazole with a 1,2,4-triazolo[4,3-c]pyrimidine system. Key differences include:
- Substituents: A 4-fluorophenylamino group and 2,5-dimethylphenyl acetamide side chain. Fluorine atoms often improve metabolic stability and bioavailability in pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
